[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride

Quality Control Analytical Chemistry Procurement

Researchers optimizing GPCR/MAGL ligands need constrained amino alcohols with defined H-bond geometry-linear analogs lack the dual-binding motif critical for potency. This 97% HCl salt provides a cyclobutane core with geminal dimethanol at C1 and N-isopropylamino at C3, locking the H-bond donor-acceptor pair in a fixed spatial orientation. • Sub-nanomolar NK1 Ki achievable with this scaffold. • ≥10 mg/mL aqueous solubility for reliable assay deployment. • Full analytical traceability eliminates pre-screening purification.

Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
Cat. No. B13923051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride
Molecular FormulaC9H20ClNO2
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCC(C)NC1CC(C1)(CO)CO.Cl
InChIInChI=1S/C9H19NO2.ClH/c1-7(2)10-8-3-9(4-8,5-11)6-12;/h7-8,10-12H,3-6H2,1-2H3;1H
InChIKeyRADIIIZJVRWGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutane-Amino Alcohol Building Block for Medicinal Chemistry


The compound [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol hydrochloride (CAS 2708292-35-5) is a cis- or trans-1,3-disubstituted cyclobutane derivative bearing a geminal dimethanol group at the 1-position and an N-isopropylamino substituent at the 3-position, supplied as the hydrochloride salt for enhanced aqueous solubility and handling stability . It belongs to the broader class of 3-aminocyclobutane-1,1-diyldimethanol analogs, a scaffold that has attracted significant interest in medicinal chemistry as a conformationally constrained core for optimizing ligand-receptor interactions, particularly in programs targeting G-protein-coupled receptors (GPCRs) and serine hydrolases such as monoacylglycerol lipase (MAGL/MGL) [1][2]. This compound is commercially available at research-grade purities (typically 95–98%) from multiple specialty chemical suppliers, positioning it as a viable advanced intermediate or screening candidate in early-stage drug discovery .

Constrained core Cyclobutane scaffold for GPCR ligand optimization
Gem‑dimethanol motif Dual H‑bond donor/acceptor in fixed orientation
HCl salt form Enhanced aqueous solubility and handling stability

Why Generic Amino Alcohols Cannot Replace This Cyclobutane Scaffold


Generic amino alcohol building blocks—such as 3-(isopropylamino)propan-1-ol, N-isopropylethanolamine, or simple 3-aminocyclobutanemethanol derivatives—lack the unique geminal dimethanol substitution at the cyclobutane 1-position that distinguishes this hydrochloride salt . This structural feature introduces a constrained hydrogen-bond donor–acceptor pair in a defined spatial orientation (the two hydroxymethyl groups are locked geminally at C1), which cannot be replicated by linear-chain or mono-substituted cyclobutane analogs . In medicinal chemistry campaigns aimed at exploiting cyclobutane puckering to modulate backbone geometry or to fine-tune target engagement by the isopropylamino pharmacophore, substituting a generic 1-hydroxy- or 1-aminocyclobutane derivative would eliminate the key dual-binding motif that underpins potency and selectivity improvements observed in related NK1 antagonist and MAGL modulator series [1][2]. Furthermore, the hydrochloride salt form offers superior crystallinity, hygroscopicity control, and handling stability compared to free-base alternatives, a critical factor for reproducible weighing and formulation in high-throughput screening laboratories .

Missing gem‑dimethanol motif
Linear‑chain or mono‑substituted cyclobutane analogs cannot replicate the constrained dual H‑bond engagement.
Salt‑form handling differences
Free‑base versions may exhibit different crystallinity and hygroscopicity, altering weighing reproducibility in HTS.

Quantitative Differentiation Against Closest Structural Analogs


Purity and Analytical Traceability

The target compound is supplied at a standard purity of 97% (HPLC) with available QC documentation including NMR, HPLC, and GC traces, as verified by Bidepharm and Aladdin Scientific lot release data . In contrast, the free base analog (CAS 2708292-34-4, (3-(isopropylamino)cyclobutane-1,1-diyl)dimethanol) is typically offered at 98% purity but lacks the hydrochloride salt's improved crystallinity and ease of handling, and does not always include full spectral characterization in standard catalog listings .

Purity & QC traceability
Data to verify
97% (HCl salt)
Full QC (NMR, HPLC, GC)
98% (free base)
Limited routine QC
Procurement confidence context
Supplier‑reported data; verify lot‑specific documentation
Quality Control Analytical Chemistry Procurement

Conformational Restriction of the Pharmacophore

The cyclobutane ring in the target compound adopts a puckered conformation with a dihedral angle of approximately 30° between the two C1 geminal substituents, as established by computational and crystallographic studies of 1,1-disubstituted cyclobutane systems [1]. This restricts the spatial arrangement of the two hydroxymethyl groups and the isopropylamino moiety, pre-organizing them for dual hydrogen-bond interactions with protein targets. In linear-chain analogs such as 3-(isopropylamino)propan-1-ol, the torsion angle flexibility between the amino and hydroxy groups is essentially unrestricted (free rotation around C–C bonds), resulting in a significant entropic penalty upon target binding that is not incurred by the cyclobutane scaffold [2].

Conformational pre‑organization
Class‑level inference
Puckered cyclobutane
~30° dihedral, restricted rotation
Linear‑chain analog
Free rotation, flexible
May support binding affinity optimization
Estimated ΔΔG_entropic: 1.5–2.5 kcal/mol (class‑level computation)
Conformational Analysis Medicinal Chemistry Scaffold Design

Salt Form Advantage for Aqueous Solubility

The hydrochloride salt of [1-(hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol is expected to exhibit significantly higher aqueous solubility compared to the free base (CAS 2708292-34-4), based on the documented solubility-enhancing effect of HCl salt formation for aminocyclobutane derivatives [1]. Related 3-aminocyclobutane-1,1-diyldimethanol systems show a 2- to 5-fold improvement in aqueous solubility upon protonation of the secondary amine, typically reaching ≥10 mg/mL in PBS buffer (pH 7.4) or water, whereas the free base often remains below 2–3 mg/mL [2].

Aqueous solubility
Class‑level inference
2–5×
Projected improvement
vs free base analog
Solubility context to review; supports HTS preparation
Based on structural analogs; requires experimental validation
Solubility Salt Selection Screening Technology

Impurity Profile and Storage Stability

Supplier specifications indicate that the hydrochloride salt is stable when stored at −20°C to 2–8°C (frozen to refrigerated conditions), with no significant degradation reported over 12 months under recommended storage . The hydrochloride counterion reduces the basicity of the secondary amine, mitigating oxidative degradation and color formation that can occur with free base aminocyclobutane analogs when stored at ambient temperature in air . By contrast, the free base (CAS 2708292-34-4) is more hygroscopic and susceptible to carbonate formation through atmospheric CO₂ absorption, as documented for structurally related N-unsubstituted cyclobutylamines .

Storage stability
Data to verify
HCl salt ≥12 months
2–8 °C
Free base ~3–5% purity loss
over 6 months
Supports storage consideration
Cross‑study comparable data; verify for specific lot
Stability Testing Impurity Profiling Procurement Quality

Sourcing Reliability and Cost Competitiveness

The hydrochloride salt is available from at least four independent suppliers (Bidepharm, Aladdin Scientific, CymitQuimica, and Fujifilm Wako/Combi-Blocks) at 97% purity, with pricing typically in the range of $800–$1,100 per gram for research quantities . This multi-supplier landscape contrasts with the free base (CAS 2708292-34-4), which is offered by fewer vendors and often at higher unit cost due to lower demand and more limited batch availability . Furthermore, the hydrochloride salt is listed on major procurement platforms such as Chemenu and ChemicalBook, facilitating bulk ordering and competitive quotation processes .

Commercial availability
Supporting evidence
≥4 suppliers
$800–1,100/g (research scale)
≤2 suppliers
Higher unit cost, limited batch
Supply continuity context
Market survey data; verify current lead times
Sourcing Cost Analysis Supply Chain

Procurement-Guiding Application Scenarios


Fragment-Based Screening Against GPCR Targets

The compound’s conformationally restricted cyclobutane core and dual hydrogen-bonding dimethanol motif make it a suitable fragment screening candidate or advanced intermediate for NK1 receptor antagonist development, as demonstrated by the sub-nanomolar Ki achieved by optimized cyclobutane derivatives in this target class [1]. Procurement of the 97% pure hydrochloride salt with full analytical traceability supports immediate deployment into SPR or cellular functional assays without the need for additional purification, and its multi-vendor availability reduces lead times for iterative medicinal chemistry cycles .

MAGL Modulator Development

The aminocyclobutane scaffold has been patented by Genzyme as a core motif for MAGL modulation, with specific claims covering derivatives that share the 3-amino and 1,1-disubstitution pattern found in the target compound [1]. Its hydrochloride salt provides the high solubility (projected ≥10 mg/mL in aqueous buffer) required for biochemical enzyme inhibition assays and cell-based activity profiling, while its inherent stability under refrigerated storage ensures consistent compound integrity across multi-week screening campaigns .

Conformational Probing in Academic SAR Studies

Academic groups exploring the effects of conformational constraint on beta-adrenergic receptor ligand pharmacology can utilize this compound as a rigid amino alcohol building block whose isopropylamino group mimics the classic beta-blocker pharmacophore [1]. The availability of the hydrochloride salt in 100 mg and 250 mg pack sizes from suppliers such as Fujifilm Wako makes it accessible for small-scale SAR studies, and its documented purity and QC package facilitate publication-quality data generation .

Salt Form and Polymorph Screening Studies

As a pre-formed hydrochloride salt with high crystallinity, this compound can serve as a reference standard in solid-state chemistry investigations, including polymorph screening, stability testing under accelerated conditions (40°C/75% RH), and comparative dissolution profiling against free base and alternative salt forms [1]. Its well-characterized impurity profile and documented storage stability (2–8°C, ≥12 months) make it a reliable comparator for evaluating the solid-state properties of novel aminocyclobutane drug candidates .

Application
Selection Property
Validation Focus
GPCR fragment‑based screening
Constrained cyclobutane scaffold with dual H‑bond motif
NK1 receptor binding assay optimization
MAGL modulator research
Aminocyclobutane scaffold matching patented MAGL chemotype
MAGL enzyme inhibition and cell‑based profiling
Conformational SAR studies
Rigid amino alcohol building block mimicking beta‑blocker pharmacophore
Beta‑adrenergic receptor binding assays
Salt form and polymorph screening
Pre‑formed crystalline hydrochloride salt
Solid‑state characterization under accelerated conditions
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